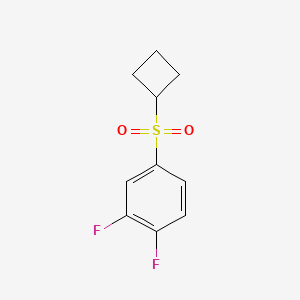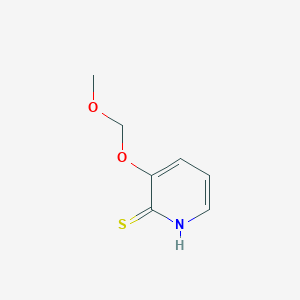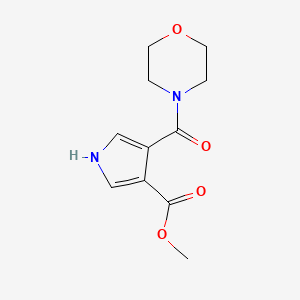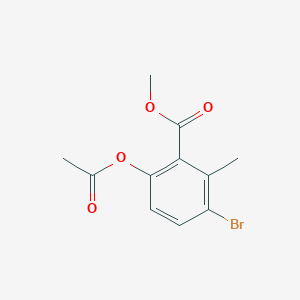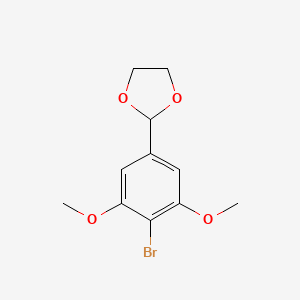
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is a chemical compound with the molecular formula C11H13BrO4. It is a derivative of 4-Bromo-3,5-dimethoxybenzaldehyde, where the aldehyde group is protected by an ethylene acetal group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane typically involves the protection of the aldehyde group in 4-Bromo-3,5-dimethoxybenzaldehyde. One common method is to react 4-Bromo-3,5-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the acetal. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3,5-dimethoxybenzoic acid.
Reduction: 4-Bromo-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets. The ethylene acetal group protects the aldehyde functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective reactivity is required. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethoxybenzaldehyde: The parent compound without the ethylene acetal protection.
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity.
4-Bromo-3,5-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-(4-Bromo-3,5-dimethoxyphenyl)-1,3-dioxolane is unique due to the presence of both bromine and methoxy groups, along with the protected aldehyde functionality. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H13BrO4 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO4/c1-13-8-5-7(11-15-3-4-16-11)6-9(14-2)10(8)12/h5-6,11H,3-4H2,1-2H3 |
Clé InChI |
IFHSHLZKBBYEOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C2OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
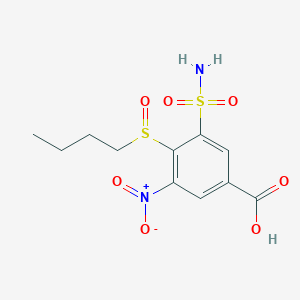

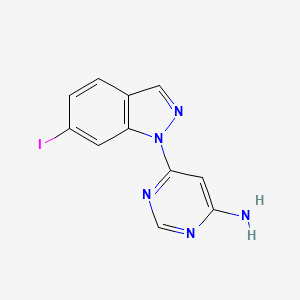
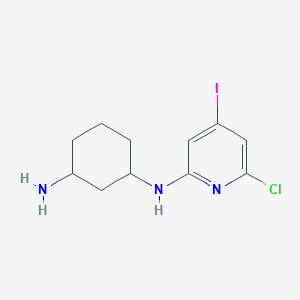

![2-[1-(Dimethylamino)ethyl]-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B8329147.png)
![7-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8329159.png)
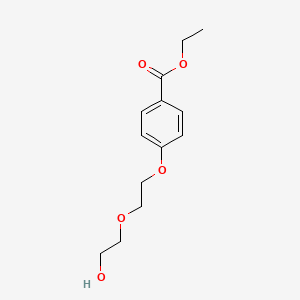
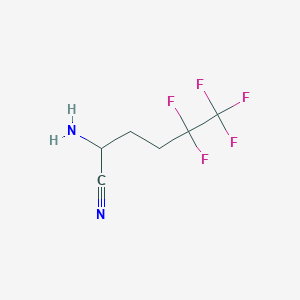
![Ethyl alpha-methoxyimino-alpha-[2-(chloroacetamido)thiazol-4-yl]acetate](/img/structure/B8329182.png)
